molecular formula C12H20FNOSi B8265572 2-(((Tert-butyldimethylsilyl)oxy)methyl)-3-fluoropyridine

2-(((Tert-butyldimethylsilyl)oxy)methyl)-3-fluoropyridine

Cat. No.: B8265572
M. Wt: 241.38 g/mol
InChI Key: RRVAFHPDHFSCGM-UHFFFAOYSA-N
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Description

2-(((Tert-Butyldimethylsilyl)Oxy)Methyl)-3-fluoropyridine (abbreviated here as Compound A) is a fluorinated pyridine derivative featuring a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at the 2-position and a fluorine atom at the 3-position. The TBS group enhances the compound’s stability against nucleophilic or acidic conditions, making it a valuable intermediate in medicinal chemistry and organic synthesis, particularly for designing enzyme inhibitors or fluorinated bioactive molecules .

Properties

IUPAC Name

tert-butyl-[(3-fluoropyridin-2-yl)methoxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNOSi/c1-12(2,3)16(4,5)15-9-11-10(13)7-6-8-14-11/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVAFHPDHFSCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=CC=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNOSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-[(3-fluoropyridin-2-yl)methoxy]-dimethylsilane typically involves the reaction of 3-fluoropyridine with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

3-fluoropyridine+tert-butyl-dimethylsilyl chloridetriethylaminetert-butyl-[(3-fluoropyridin-2-yl)methoxy]-dimethylsilane\text{3-fluoropyridine} + \text{tert-butyl-dimethylsilyl chloride} \xrightarrow{\text{triethylamine}} \text{tert-butyl-[(3-fluoropyridin-2-yl)methoxy]-dimethylsilane} 3-fluoropyridine+tert-butyl-dimethylsilyl chloridetriethylamine​tert-butyl-[(3-fluoropyridin-2-yl)methoxy]-dimethylsilane

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(((Tert-butyldimethylsilyl)oxy)methyl)-3-fluoropyridine can undergo oxidation reactions, particularly at the silicon center, forming silanols or siloxanes.

    Substitution: The fluoropyridine moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The silyl ether bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohol and silanol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed:

    Oxidation: Silanols or siloxanes.

    Substitution: Substituted pyridines.

    Hydrolysis: Alcohols and silanols.

Scientific Research Applications

Chemistry: 2-(((Tert-butyldimethylsilyl)oxy)methyl)-3-fluoropyridine is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds and silicon-containing molecules.

Biology and Medicine: The compound’s fluoropyridine moiety makes it a candidate for the development of pharmaceuticals, as fluorine atoms can significantly alter the biological activity and metabolic stability of drug molecules.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the silicon and fluorine atoms.

Mechanism of Action

The mechanism of action of tert-butyl-[(3-fluoropyridin-2-yl)methoxy]-dimethylsilane depends on its application. In organic synthesis, it acts as a reagent or intermediate, participating in various chemical reactions. In biological systems, the fluoropyridine moiety can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The silicon atom can also influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a systematic comparison of Compound A with structurally related pyridine derivatives, focusing on substituents, molecular properties, and synthetic applications.

2.1 Substituent Variations and Electronic Effects
Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Evidence ID
2-(((Tert-Butyldimethylsilyl)Oxy)Methyl)-3-Fluoropyridine (Compound A ) TBS-OCH2- (2), F (3) Silyl ether, Fluorine ~255.4 (estimated) N/A
3-{2-[3-Methyl-4-(2,2,2-Trifluoroethoxy)-Pyridin-2-yl-Methanesulfinyl]-Benzimidazole-1-sulfonyl}-... (Compound B) Trifluoroethoxy (4), Methanesulfinyl (2) Trifluoroethyl, Sulfinyl ~600+ (estimated) [2]
6-(3-((TBS-Oxy)Methyl)Pyrrolidin-1-yl)-2-Fluoro-3-Iodopyridine (Compound C) I (3), F (2), Pyrrolidinyl-TBS-OCH2- (6) Iodo, Fluorine, Pyrrolidine 436.38 [8]
3-Allyl-6-(3-((TBS-Oxy)Methyl)Pyrrolidin-1-yl)-2-Fluoropyridine (Compound D) Allyl (3), Pyrrolidinyl-TBS-OCH2- (6) Allyl, Pyrrolidine ~390.5 [4]
  • Steric Effects: The TBS group in Compound A introduces steric bulk similar to Compounds C and D, but the absence of a pyrrolidine ring (as in C/D) reduces overall molecular rigidity .

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